

In-Depth Technical Guide: Biological Activity of Fgfr3-IN-8

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Compound of Interest

Compound Name: *Fgfr3-IN-8*
Cat. No.: *B12377132*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 signaling, often driven by mutations or gene amplifications, is a known oncogenic driver in a variety of cancers, including urothelial carcinoma, lung cancer, and glioblastoma.[2][3] This has established FGFR3 as a compelling target for cancer therapy. **Fgfr3-IN-8** (also reported as Compound 17a) is a potent and selective inhibitor of FGFR kinases, demonstrating significant promise for therapeutic intervention in FGFR-driven malignancies.[4] This technical guide provides a comprehensive overview of the biological activity of **Fgfr3-IN-8**, including its inhibitory profile, effects on cellular signaling, and preclinical efficacy. Detailed experimental protocols are provided to enable replication and further investigation.

Mechanism of Action

Fgfr3-IN-8 is an ATP-competitive inhibitor that targets the kinase domain of FGFRs. By binding to the ATP-binding pocket, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of signal transduction ultimately

leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with aberrant FGFR signaling.[4]

Quantitative Biological Activity

The inhibitory activity of **Fgfr3-IN-8** has been quantified against a panel of wild-type and mutant FGFR kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.

Target Kinase	IC50 (nM)
FGFR1	<0.5
FGFR3	<0.5
FGFR4	7.30
V564F-FGFR2 (mutant)	189.1
N549H-FGFR2 (mutant)	<0.5
V555M-FGFR3 (mutant)	22.6

Data sourced from MedChemExpress and corroborated by the primary publication by Ryu S, et al. (2022).[4][5]

As indicated by the data, **Fgfr3-IN-8** is a pan-FGFR inhibitor with high potency against wild-type FGFR1 and FGFR3, as well as the N549H mutant of FGFR2.[5] It also demonstrates significant activity against the V555M gatekeeper mutation in FGFR3, a common mechanism of acquired resistance to other FGFR inhibitors.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of **Fgfr3-IN-8** against various FGFR kinases.

Methodology: A common method for this is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.[6]

- Materials:
 - Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and mutant kinases.
 - **Fgfr3-IN-8** (Compound 17a)
 - Substrate peptide (e.g., poly(E,Y)4:1)
 - ATP
 - Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
 - ADP-Glo™ Kinase Assay Kit (Promega)
 - Microplate reader
- Procedure:
 - Prepare a serial dilution of **Fgfr3-IN-8** in kinase buffer.
 - In a 384-well plate, add the recombinant kinase, the substrate peptide, and the **Fgfr3-IN-8** dilution.
 - Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the K_m value for each respective kinase.
 - Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the effect of **Fgfr3-IN-8** on the proliferation of cancer cell lines with and without FGFR alterations.

Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay or a similar assay that measures ATP as an indicator of metabolically active cells.[7]

- Materials:
 - Cancer cell lines with known FGFR status (e.g., SNU-16 with FGFR2 amplification, or Ba/F3 cells engineered to express mutant FGFR3).[8][9]
 - **Fgfr3-IN-8**
 - Cell culture medium and supplements
 - 96-well cell culture plates
 - CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
 - Microplate reader
- Procedure:
 - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **Fgfr3-IN-8**. Include a vehicle control (e.g., DMSO).
 - Incubate the cells for a specified period (e.g., 72 hours).
 - Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent directly to the cell culture wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

- Record the luminescence using a microplate reader.
- Calculate the percentage of cell growth inhibition relative to the vehicle control and plot this against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Xenograft Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of **Fgfr3-IN-8**.

Methodology: A subcutaneous xenograft model in immunocompromised mice is a standard approach.^[10]

- Materials:
 - Immunocompromised mice (e.g., BALB/c nude mice).
 - Cancer cell line known to be sensitive to **Fgfr3-IN-8** in vitro (e.g., Ba/F3 cells expressing TEL-V555M-FGFR3).^[4]
 - **Fgfr3-IN-8** formulated for oral administration.
 - Vehicle control.
 - Calipers for tumor measurement.
- Procedure:
 - Subcutaneously implant the cancer cells into the flank of the mice.
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize the mice into treatment and control groups.
 - Administer **Fgfr3-IN-8** orally at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle.
 - Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2)/2$.

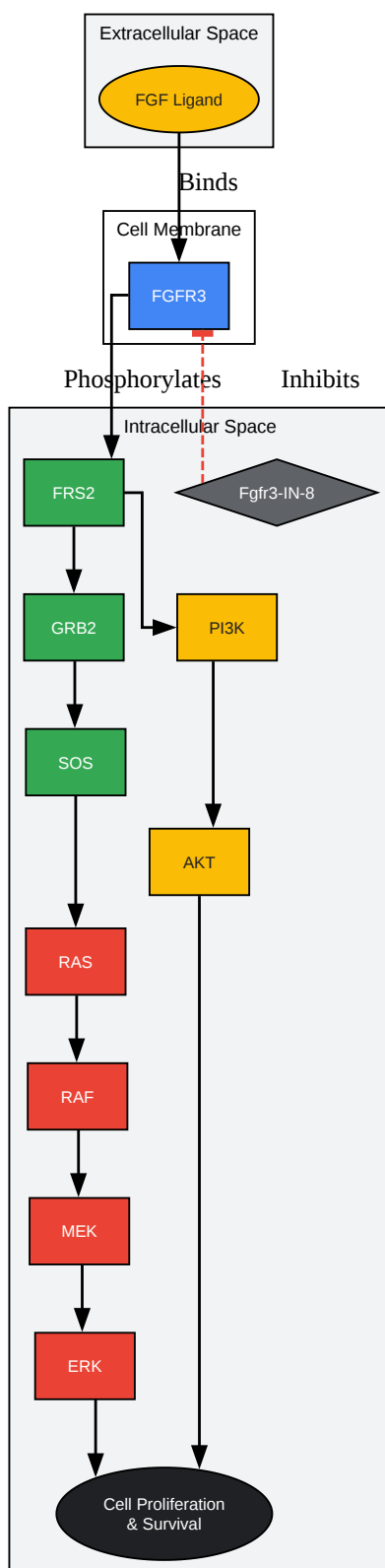
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
- Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Signaling Pathway and Experimental Workflow

Visualizations

FGFR3 Signaling Pathway

The following diagram illustrates the canonical FGFR3 signaling pathway, which is inhibited by **Fgfr3-IN-8**. Upon ligand binding, FGFR3 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like FRS2. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.

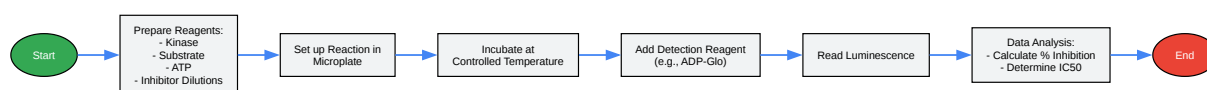


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Caption: Simplified FGFR3 signaling pathway and the inhibitory action of **Fgfr3-IN-8**.

In Vitro Kinase Assay Workflow

This diagram outlines the key steps in a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor.

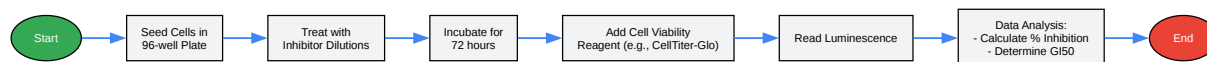


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Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay Workflow

The following diagram illustrates the general workflow for assessing the anti-proliferative effects of a compound on cancer cells.



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Caption: Workflow for a cellular proliferation assay.

Conclusion

Fgfr3-IN-8 is a potent, pan-FGFR inhibitor with significant activity against both wild-type and clinically relevant mutant forms of FGFRs. Its ability to inhibit downstream signaling pathways translates into anti-proliferative and pro-apoptotic effects in cancer cells harboring FGFR alterations. The provided data and experimental protocols offer a solid foundation for further research and development of **Fgfr3-IN-8** as a potential therapeutic agent for FGFR-driven cancers.

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